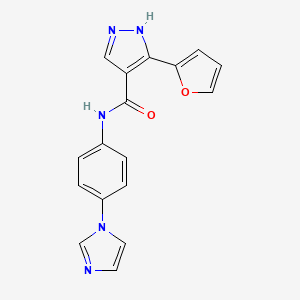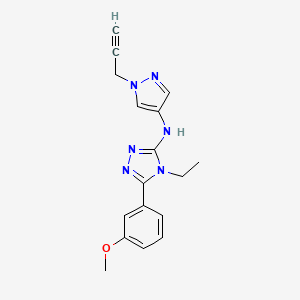
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer and inflammation.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of phosphatidylinositol 4-phosphate 5-kinase (PIP5K), an enzyme that plays a critical role in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting PIP5K, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide disrupts the production of phosphatidylinositol 4,5-bisphosphate (PIP2), a lipid molecule that plays a key role in intracellular signaling pathways. This disruption of PIP2 signaling leads to the inhibition of various cellular processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit cancer cell growth and induce apoptosis in several cancer cell lines. In addition, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for PIP5K inhibition. Unlike other inhibitors that may target multiple enzymes, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to specifically target PIP5K, making it a valuable tool for studying the role of PIP2 signaling in various cellular processes. However, one of the limitations of using 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide is its potential toxicity. Although it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are several future directions for the study of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide derivatives with improved potency and selectivity. In addition, further studies are needed to determine the safety and efficacy of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide in human clinical trials. Furthermore, the role of PIP2 signaling in various cellular processes is still not fully understood, and further studies are needed to elucidate the mechanisms underlying the effects of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide on cancer cell growth and inflammation.
Synthesis Methods
The synthesis of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include furan-2-carboxylic acid, 4-(1H-imidazol-4-yl)aniline, and 4-bromo-1H-pyrazole. These compounds are reacted under specific conditions to produce the final product, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide. The synthesis method of 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been described in detail in several scientific papers, and it has been shown to be a reliable and reproducible process.
Scientific Research Applications
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential in treating various diseases, particularly cancer and inflammation. It has been shown to exhibit potent anti-tumor activity in several cancer cell lines, including breast, lung, and pancreatic cancer. In addition, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in the treatment of cancer.
Furthermore, 5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory activity in several in vitro and in vivo models. It has been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting that it may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c23-17(14-10-19-21-16(14)15-2-1-9-24-15)20-12-3-5-13(6-4-12)22-8-7-18-11-22/h1-11H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWLTHRKSZHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-(4-imidazol-1-ylphenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)

![N-[4-[(5-bromopyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434174.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[4-[(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]phenyl]-N-methylpropanamide](/img/structure/B7434188.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)
![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)

![5-bromo-N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-fluoropyrimidin-4-amine](/img/structure/B7434244.png)
![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)